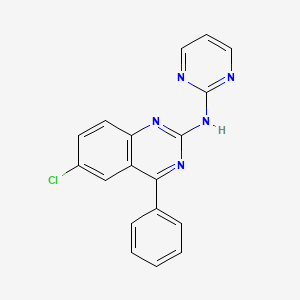
6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
The synthesis of 6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable reagent like a thiol, under transition-metal-free conditions.
Chlorination and Phenylation: The quinazoline core is then chlorinated using reagents like phosphorus oxychloride (POCl3) and subsequently phenylated using phenylboronic acid in the presence of a palladium catalyst.
Chemical Reactions Analysis
6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine involves the inhibition of PI3K. By binding to the active site of PI3K, the compound prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis . This mechanism is particularly relevant in cancer cells, where the PI3K pathway is often dysregulated.
Comparison with Similar Compounds
6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine can be compared with other quinazoline derivatives, such as:
6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine: This compound also contains a chloro and pyrimidine moiety but differs in its phenyl substitution pattern.
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazoline: This compound has a similar quinazoline core but features different substituents on the pyrimidine ring.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar bicyclic structure but differ in their nitrogen atom positions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H12ClN5 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-chloro-4-phenyl-N-pyrimidin-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H12ClN5/c19-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)23-18(22-15)24-17-20-9-4-10-21-17/h1-11H,(H,20,21,22,23,24) |
InChI Key |
FRKFMSAUNMZDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11058433.png)

![Ethyl 4-[({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}carbamothioyl)amino]benzoate](/img/structure/B11058443.png)

![3-(4-Chlorophenyl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058447.png)

![4-[(4-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B11058453.png)
![2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11058461.png)
![3-[(E)-2-Phenyl-2-piperidino-1-ethenyl]-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11058466.png)
![5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11058469.png)

![4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole](/img/structure/B11058480.png)
![3-{4-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058483.png)
![N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11058491.png)
